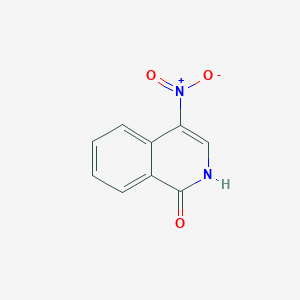

(S)-3-Phenylbutyric acid

Vue d'ensemble

Description

“(S)-3-Phenylbutyric acid” would be a type of organic compound known as a carboxylic acid . Carboxylic acids are characterized by the presence of a carboxyl group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group. They are known for their sour taste and ability to react with bases to form salts .

Molecular Structure Analysis

The molecular structure of a compound like “(S)-3-Phenylbutyric acid” can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

Carboxylic acids like “(S)-3-Phenylbutyric acid” can undergo a variety of chemical reactions, including reactions with bases to form salts, reactions with alcohols to form esters, and decarboxylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(S)-3-Phenylbutyric acid” would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .Applications De Recherche Scientifique

Synthesis and Configuration Studies

- Synthesis of Amino Acids : (S,S)-2-Amino-3-phenylbutyric acid, synthesized from (R)-(1-phenylethyl)malonate, was used to determine the absolute configuration of naturally occurring amino acids (Tsuchihashi, Mitamura, & Ogura, 1979).

Pharmacological Studies

- Comparative Pharmacological Activity : Research on 3-phenyl-4-aminobutyric acid (analogous to (S)-3-Phenylbutyric acid) showed that its R-enantiomer has significant pharmacological activity in tests related to locomotor activity, antidepressant effects, and pain, highlighting enantiomer-specific actions in drugs (Dambrova et al., 2008).

Chemical Properties and Applications

- Organotin(IV) Carboxylates Synthesis : 2-Phenylbutyric acid was used to createorganotin (IV) complexes with potential applications as antibacterial agents against plant pathogens and for in vitro hemolysis studies (Naz et al., 2020).

Biomedical Research

Chemical Chaperone for Protein Folding : 4-Phenylbutyric acid (a derivative of 3-Phenylbutyric acid) is investigated for its role as a chemical chaperone, helping in the folding of misfolded proteins in the endoplasmic reticulum, and for its potential therapeutic effects in various diseases (Kolb et al., 2015).

Potential in Diabetes and Complications : 4-Phenylbutyric acid has shown promise in improving islet cell apoptosis, insulin resistance, and insulin secretion, which are affected in diabetes and its complications (Hu et al., 2019).

Environmental and Biotechnological Uses

- **Microbial Desymmetrization**: Studies involving Rhodococcus rhodochrous PB1 show that this bacterium can selectively metabolize one enantiomer of 3-phenylbutyric acid, indicating potential applications in environmental biotechnology and chiral chemistry (Simoni, Klinke, Zipper, Angst, & Kohler, 1996).

Plant Biology Research

- Regeneration in Plant Tissue Culture : 4-Phenylbutyric acid has been observed to promote plant regeneration, functioning as an auxin by converting to phenylacetic acid. This discovery has applications in plant tissue culture engineering and research on plant β-oxidation pathways (Iwase et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3S)-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEWMYILWXCRHZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357380 | |

| Record name | (S)-3-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Phenylbutyric acid | |

CAS RN |

772-15-6 | |

| Record name | (+)-3-Phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can microorganisms utilize (S)-3-Phenylbutyric acid as a source of energy?

A: While some microorganisms can utilize the racemic mixture of 3-Phenylbutyric acid, research shows that Rhodococcus rhodochrous PB1 selectively metabolizes only the (R)-enantiomer for growth. Interestingly, this bacterium can still transform the (S)-enantiomer into (S)-3-(2,3-dihydroxyphenyl)butyric acid, but only when grown in the presence of (R)-3-Phenylbutyric acid. [] This suggests a cometabolic process where enzymes induced by the (R)-enantiomer are also capable of modifying the (S)-enantiomer.

Q2: Can enzymes distinguish between the enantiomers of 3-Phenylbutyric acid?

A: Yes, enzymes often exhibit stereospecificity. For instance, Chromobacterium viscosum lipase demonstrates a preference for the (S)-enantiomer of 3-Phenylbutyric acid in hydrolysis reactions. [] This selectivity is further highlighted in a study using Chromobacterium viscosum lipase for kinetic resolution on a solid support. Surprisingly, the predominant product obtained was the (R)-(-)-3-Phenylbutyric acid, contradicting the enzyme's preference in solution-phase reactions. [] This intriguing observation emphasizes how immobilization can alter enzyme behavior and enantioselectivity.

Q3: Can the enantioselectivity of enzymes be improved for specific applications?

A: Yes, directed evolution techniques can be employed to enhance enzyme enantioselectivity. One study successfully used error-prone PCR and a mutator strain of E. coli to introduce random mutations into the gene encoding an esterase from Pseudomonas fluorescens. Screening of the resulting mutant library identified variants with almost two-fold improvement in enantioselectivity towards 3-Phenylbutyric acid esters compared to the wild-type enzyme. [] This exemplifies the potential for tailoring enzyme properties for specific biotechnological applications, such as chiral synthesis.

Q4: How is the absolute configuration of (S)-3-Phenylbutyric acid derivatives determined?

A: The absolute configuration of (S)-3-Phenylbutyric acid derivatives, specifically the medial (1R,1′S,2S)- and distal (S,S)-1,1′-Dimethyl-2,2′-spirobiindan, was established using a combination of synthetic methods and chiral starting materials. The synthesis began with (S)-3-Phenylbutyric acid, ensuring the final compounds inherited the desired chirality. [] This approach highlights the importance of well-defined starting materials and controlled synthetic routes in stereoselective synthesis, especially when dealing with compounds possessing multiple chiral centers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)